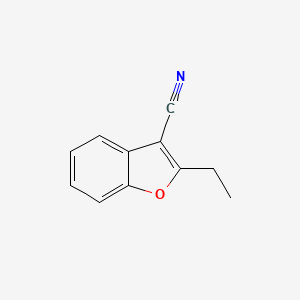

2-Ethylbenzofuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

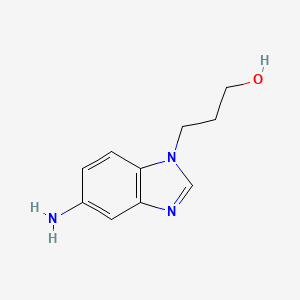

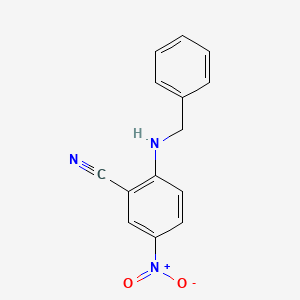

2-Ethylbenzofuran-3-carbonitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- 2-Ethylbenzofuran-3-carbonitrile derivatives, including dihydrofuran carbonitrile derivatives, have been synthesized and analyzed using X-ray crystallography. These compounds show coordinated compliance of chloro-methyl and bromo-methyl exchange rules and have been studied for their reactivity parameters and potential drug-likeness through in silico molecular docking analysis (Rajni Swamy et al., 2020).

Chemical Reactions and Synthesis

- A novel synthesis method for 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives has been developed. This method is catalyst-free and advantageous due to mild reaction conditions and high yields (Peng et al., 2021).

- The photochemical properties of 2-oxoindeno[1,7-bc]furan-6-carbonitrile have been explored, revealing an unusual 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).

Materials Science and Electronics

- Certain derivatives of this compound have been used in the design and synthesis of small-molecular compounds for blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds demonstrate excellent performance and slow efficiency roll-off in PhOLED applications (Deng et al., 2013).

Biological and Pharmacological Studies

- Some derivatives, like N‐(4,5‐dihydroimidazol‐2‐yl)‐1,3‐dihydrobenzimidazole, have been synthesized and evaluated for their potential to inhibit human blood platelet aggregation and reduce arterial blood pressure in rats (Sa̧czewski et al., 1998).

Chemical Sensing and Environmental Applications

- Ethynylated-thiourea derivatives containing this compound have been synthesized and characterized for use as resistive-type carbon dioxide (CO2) gas sensors. These sensors show significant response and reproducibility at room temperature (Daud et al., 2019).

Safety and Hazards

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Mechanism of Action

Target of Action

2-Ethylbenzofuran-3-carbonitrile, a derivative of benzofuran, has been found to have strong biological activities . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways leading to their diverse pharmacological activities . The downstream effects of these interactions are subjects of ongoing research.

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Properties

IUPAC Name |

2-ethyl-1-benzofuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFZEKMBCHUDJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427891 |

Source

|

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42901-97-3 |

Source

|

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)